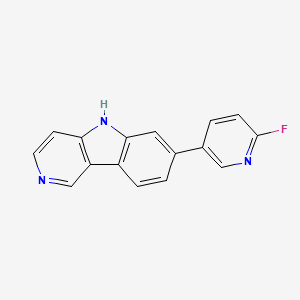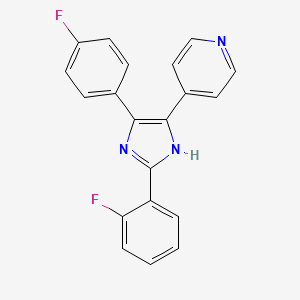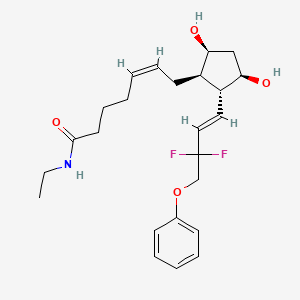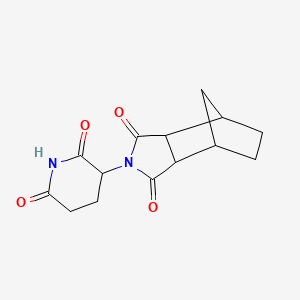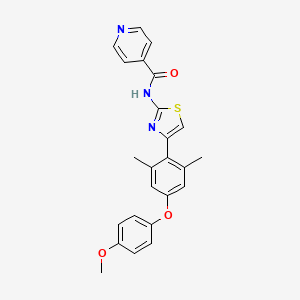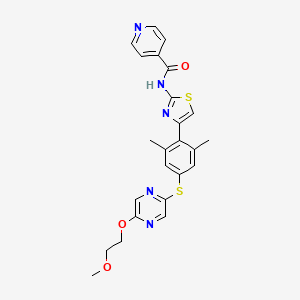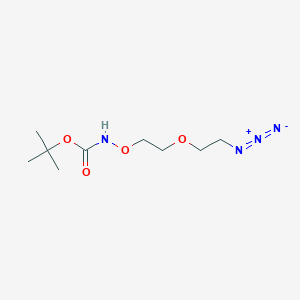
t-Boc-Aminooxy-PEG1-azide
Vue d'ensemble
Description
Applications De Recherche Scientifique
t-Boc-Aminooxy-PEG1-azide has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of PROTACs, which are molecules designed to degrade target proteins via the ubiquitin-proteasome system.
Biology: Employed in bio-conjugation techniques to attach biomolecules, such as proteins and nucleic acids, to various surfaces or other biomolecules.
Medicine: Utilized in drug delivery systems to improve the solubility and stability of therapeutic agents.
Industry: Applied in the development of diagnostic tools and biosensors.
Mécanisme D'action
Target of Action
t-Boc-Aminooxy-PEG1-azide is a PEG linker containing an azide group and Boc-protected aminoxy (NHO) group . The primary targets of this compound are molecules containing alkyne, BCN, or DBCO groups . These groups can react with the azide group of the compound via Click Chemistry .
Mode of Action
The azide group in this compound reacts with alkyne, BCN, or DBCO groups in the target molecules to form a stable triazole linkage . This reaction is facilitated by Click Chemistry, a type of chemical reaction designed for the efficient and specific conjugation of molecular entities . The Boc group in the compound can be deprotected under mild acidic conditions to free the amine .
Pharmacokinetics
The hydrophilic peg spacer in the compound is known to increase its solubility in aqueous media , which could potentially enhance its bioavailability.
Result of Action
The primary result of this compound’s action is the formation of a stable triazole linkage with target molecules containing alkyne, BCN, or DBCO groups . This can lead to the modification of these target molecules, potentially altering their function or interaction with other molecules.
Action Environment
The action of this compound can be influenced by environmental factors such as pH. The Boc group in the compound can be deprotected under mild acidic conditions to free the amine . Additionally, the compound’s solubility in aqueous media suggests that it may be more effective in environments with a certain water content .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
t-Boc-Aminooxy-PEG1-azide can be synthesized through a series of chemical reactions involving the protection and functionalization of aminooxy and azide groups. The synthesis typically involves the following steps:
Protection of the aminooxy group: The aminooxy group is protected using a Boc (tert-butoxycarbonyl) group to prevent unwanted reactions during subsequent steps.
Introduction of the azide group: The azide group is introduced through nucleophilic substitution reactions, often using sodium azide as the reagent.
PEGylation: The polyethylene glycol (PEG) chain is attached to the protected aminooxy group through etherification or esterification reactions
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. The final product is purified using techniques like column chromatography and recrystallization .
Analyse Des Réactions Chimiques
Types of Reactions
t-Boc-Aminooxy-PEG1-azide undergoes several types of chemical reactions, including:
Click Chemistry Reactions: The azide group can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with alkyne-containing molecules.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction occurs with molecules containing strained alkynes like dibenzocyclooctyne (DBCO) or bicyclononyne (BCN).
Deprotection Reactions: The Boc group can be removed under mild acidic conditions to free the aminooxy group.
Common Reagents and Conditions
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Requires copper sulfate and sodium ascorbate as catalysts, typically performed in aqueous or organic solvents.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): Does not require a catalyst and is performed under mild conditions.
Deprotection: Boc group removal is achieved using trifluoroacetic acid (TFA) in dichloromethane (DCM) or other suitable solvents.
Major Products Formed
CuAAC Reaction: Forms 1,2,3-triazole-linked products.
SPAAC Reaction: Forms triazole-linked products without the need for a catalyst.
Deprotection: Yields free aminooxy-PEG1-azide.
Comparaison Avec Des Composés Similaires
Similar Compounds
Aminooxy-PEG1-azide: Lacks the Boc protection, making it more reactive but less stable.
Azido-PEG3-t-butyl ester: Contains a longer PEG chain and a t-butyl ester group, offering different solubility and reactivity properties.
Aminooxy-PEG3-azide: Features a longer PEG chain and lacks Boc protection, providing different reactivity and solubility characteristics.
Uniqueness
t-Boc-Aminooxy-PEG1-azide is unique due to its combination of a Boc-protected aminooxy group and an azide group, making it a versatile reagent for click chemistry and bio-conjugation applications. The PEG chain enhances its solubility and biocompatibility, making it suitable for various scientific research applications .
Propriétés
IUPAC Name |
tert-butyl N-[2-(2-azidoethoxy)ethoxy]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N4O4/c1-9(2,3)17-8(14)12-16-7-6-15-5-4-11-13-10/h4-7H2,1-3H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVONOAOFYIVAJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NOCCOCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-[(1S,2R)-2-(cyclopropylmethylamino)cyclopropyl]phenyl]-1-methylpyrazole-4-carboxamide;hydrochloride](/img/structure/B611105.png)
![4-(3-bromobenzenesulfonyl)-N-[1-(thiophen-2-yl)ethyl]piperazine-1-carboxamide](/img/structure/B611107.png)
